molecular formula C14H21NO2Si B14287452 1-(4-Methylphenyl)-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane CAS No. 126800-69-9

1-(4-Methylphenyl)-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane

Cat. No.: B14287452
CAS No.: 126800-69-9
M. Wt: 263.41 g/mol
InChI Key: SNJBZKFQOZSOHH-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-2,8-dioxa-5-aza-1-silabicyclo[333]undecane is a complex organic compound with a unique bicyclic structure

Preparation Methods

The synthesis of 1-(4-Methylphenyl)-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane involves multiple steps. One common method includes the reaction of 1, k + 2-diphosphabicyclo [k. l .0]alkanes with α,ω-alkanediol bis-triflates. The properties of the resulting compound are strongly dependent on the ring size . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-Methylphenyl)-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Methylphenyl)-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane involves its interaction with specific molecular targets. The pathways involved may include binding to enzymes or receptors, leading to changes in biological activity. The exact mechanism can vary depending on the application and the specific biological system involved .

Comparison with Similar Compounds

1-(4-Methylphenyl)-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties.

Properties

CAS No.

126800-69-9

Molecular Formula

C14H21NO2Si

Molecular Weight

263.41 g/mol

IUPAC Name

1-(4-methylphenyl)-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane

InChI

InChI=1S/C14H21NO2Si/c1-13-3-5-14(6-4-13)18-12-2-7-15(8-10-16-18)9-11-17-18/h3-6H,2,7-12H2,1H3

InChI Key

SNJBZKFQOZSOHH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)[Si]23CCCN(CCO2)CCO3

Origin of Product

United States

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